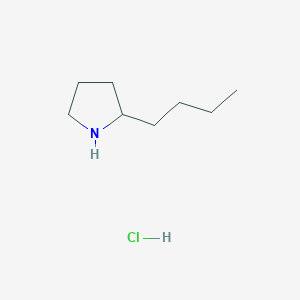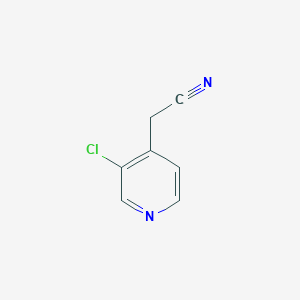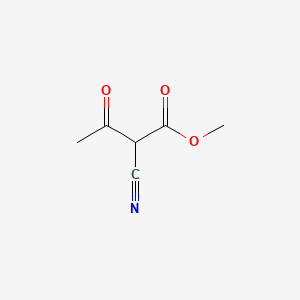
6-Bromo-5-iodopyridin-3-OL
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-iodopyridin-3-OL consists of a pyridine ring substituted with bromine and iodine atoms at the 6th and 5th positions, respectively, and a hydroxyl group at the 3rd position .
Physical And Chemical Properties Analysis
6-Bromo-5-iodopyridin-3-OL has a density of 1.8±0.1 g/cm³ . Its boiling point is 373.0±22.0 °C at 760 mmHg . The compound has a molar refractivity of 33.9±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediates
6-Bromo-5-iodopyridin-3-OL serves as a versatile intermediate in synthetic chemistry, enabling the development of various organic compounds through halogen-mediated reactions. For example, the halogen dance reactions facilitate the synthesis of halogen-rich intermediates, leading to pentasubstituted pyridines with potential applications in medicinal chemistry (Wu et al., 2022). Similarly, the electrosynthesis of 6-aminonicotinic acid from halopyridines in the presence of CO2 has been explored, showcasing an electrocatalytic approach to functionalizing pyridines under mild conditions (Gennaro et al., 2004).
Catalytic and Coordination Chemistry
The compound has implications in catalytic and coordination chemistry, where its structural characteristics facilitate the formation of complex molecules. This is seen in the broader context of terpyridines and their transition metal complexes, which find applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis (Winter et al., 2011). These applications highlight the role of pyridine derivatives in advancing research in these areas.
Material Science and Photovoltaics
In material science, derivatives of pyridines, such as 6-Bromo-5-iodopyridin-3-OL, contribute to the development of photovoltaic materials and devices. Their unique electronic properties make them suitable for applications in energy conversion and storage, demonstrating the compound's potential in renewable energy technologies.
Biological Applications and DNA Replication Studies
Although not directly related to 6-Bromo-5-iodopyridin-3-OL, similar compounds have been utilized in biological studies. For instance, monoclonal antibodies specific to halogenated uridines have facilitated the detection of DNA replication, underscoring the broader utility of halogenated pyridines in biological research (Gratzner, 1982).
Eigenschaften
IUPAC Name |
6-bromo-5-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWETXSHOZHMDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699617 | |
| Record name | 6-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-iodopyridin-3-OL | |
CAS RN |
697300-70-2 | |
| Record name | 6-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)






![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)



